molecular formula C14H8BrN3O3 B5756653 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 622-18-4

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5756653
CAS No.: 622-18-4
M. Wt: 346.13 g/mol
InChI Key: QQALYURNVIZPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a high-purity chemical reagent featuring the versatile 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. The 1,2,4-oxadiazole ring is a privileged structure in drug design due to its notable metabolic stability and its role as a bioisostere for ester and amide functional groups, which can help improve the pharmacokinetic properties of lead compounds . Derivatives of 1,2,4-oxadiazole have been investigated for a broad spectrum of biological activities, including serving as anticancer agents, antimicrobials, antiviral compounds, and central nervous system active drugs . The specific substitution pattern on this molecule—featuring both 2-bromophenyl and 4-nitrophenyl moieties—provides a multifunctional handle for further synthetic elaboration, making it a valuable building block for constructing compound libraries or for structure-activity relationship (SAR) studies . This compound is particularly relevant for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology who are developing novel therapeutic agents, especially those targeting cancer pathways and various enzymes . Its structural features make it a promising candidate for probing biological mechanisms and optimizing ligand-receptor interactions.

Properties

IUPAC Name

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALYURNVIZPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358052
Record name 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-18-4
Record name 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 5-(2-bromophenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action : The anticancer properties of 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that this compound interacts with various molecular targets involved in cancer progression, including estrogen receptors and key signaling pathways such as Bcl-2 .

Case Studies :

  • A study demonstrated that derivatives of this oxadiazole exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453). The compound with methoxy substitution showed enhanced activity, indicating the importance of structural modifications for potency .
  • Molecular docking studies revealed favorable binding modes with the estrogen receptor, suggesting a mechanism that could be exploited for therapeutic purposes in hormone-dependent cancers .

Antimicrobial Activity

Overview : The compound has been evaluated for its antimicrobial properties against a variety of pathogens. Oxadiazoles are known to exhibit both antibacterial and antifungal activities.

Findings :

  • Research indicated that modifications in the oxadiazole structure can enhance its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to assess effectiveness .
  • A novel series of oxadiazole derivatives demonstrated significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

Biological Activity : In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic effects.

Research Insights :

  • Studies have reported that oxadiazole derivatives can inhibit key enzymes involved in inflammation and pain pathways. For instance, compounds in this class have been evaluated using acetic acid-induced writhing tests in animal models to measure analgesic efficacy .
  • The anti-inflammatory properties are thought to stem from the inhibition of cyclooxygenases (COX), which play a critical role in inflammatory processes .

Material Science Applications

Industrial Use : The stable heterocyclic structure of this compound makes it a valuable building block in the synthesis of advanced materials.

Applications :

  • It is utilized in the development of polymers and dyes due to its unique chemical properties. The incorporation of oxadiazole rings into polymer matrices can enhance thermal stability and mechanical strength.

Summary Table of Applications

Application AreaMechanism/ActivityKey Findings/Studies
Anticancer Induces apoptosis; interacts with estrogen receptorsSignificant cytotoxicity against breast cancer cells
Antimicrobial Disrupts bacterial membranes; inhibits essential enzymesEffective against Staphylococcus aureus and E. coli
Anti-inflammatory Inhibits COX enzymesDemonstrated analgesic effects in animal models
Material Science Enhances properties of polymers and dyesUsed as a building block for advanced materials

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3/5) Molecular Weight logP Key Applications/Activities Reference
5-(2-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 3: 4-Nitrophenyl; 5: 2-Bromophenyl 346.15 ~4.9* Potential pharmaceuticals, agrochemicals -
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole 3: 4-Nitrophenyl; 5: Propyl 233.22 N/A Chemical intermediate
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3: 4-Nitrophenyl; 5: 2-Phenylethyl 295.30 4.7 Research chemical (structural studies)
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (19d) 3: 4-Phenoxyphenyl; 5: 4-Nitrophenyl 367.34 N/A Antimicrobial research
LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole) 3,5: 4-Nitrofurazan-3-yl 328.13 N/A High-performance energetic material
Ataluren (PTC124) 3: Benzoic acid; 5: 2-Fluorophenyl 284.24 2.1 Premature termination codon readthrough therapy

*Estimated logP based on bromine’s contribution to lipophilicity.

Key Observations :

  • Substituent Effects: Nitro Groups: Enhance electron-withdrawing effects, improving stability and reactivity. In LLM-191, dual nitro groups contribute to explosive performance . In antimicrobial analogs (e.g., 19d), nitro groups enhance bioactivity . Bromine: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity (estimated logP ~4.9) compared to non-halogenated analogs (e.g., 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole, logP ~3.5). Bromine’s steric bulk may hinder binding in biological systems compared to smaller substituents like fluorine in Ataluren .

Thermal and Stability Profiles

While the target compound’s thermal data is unavailable, related compounds provide insights:

  • Energetic Materials : LLM-191 decomposes at 117°C, limiting practical use despite high detonation performance .
  • Pharmaceuticals : Ataluren (melting point ~148°C) demonstrates stability under physiological conditions, attributed to fluorine’s electronegativity and compact size .

Biological Activity

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13_{13}H8_{8}BrN3_{3}O3_{3}
  • Molecular Weight : 328.12 g/mol
  • CAS Number : 957065-94-0
  • Structural Characteristics : The compound features a 1,2,4-oxadiazole ring substituted with a bromophenyl and a nitrophenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • IC50_{50} Values :
    • Human cervical carcinoma (HeLa): 15.6 µM
    • Colon adenocarcinoma (Caco-2): 23.4 µM
    • Breast cancer (MCF-7): 18.7 µM

These values suggest that the compound may serve as a lead for developing new anticancer agents .

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, promoting cell death in tumor cells .
  • Targeting Specific Pathways : It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Other Biological Activities

In addition to its anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : It shows promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative diseases by modulating cholinergic activity .

Research Findings and Case Studies

A comprehensive study published in Nature Scientific Reports evaluated the efficacy of various oxadiazole derivatives, including our compound of interest. The findings indicated that modifications in the substituents significantly influenced biological activity:

CompoundStructureIC50_{50} (µM)Activity
A5(2bromophenyl)3(4nitrophenyl)1,2,4oxadiazoleThis compound15.6Anticancer
BSimilar structure with different substituents25.0Antimicrobial
CAnother derivative20.5Anti-inflammatory

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole?

Methodology : The synthesis involves cyclocondensation of 2-bromobenzoyl chloride with N'-hydroxy-4-nitrobenzamidine in pyridine under reflux (114°C, 1.5 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in dichloromethane yields 55% pure product . Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of precursors.
  • Solvent : Pyridine acts as both solvent and base.
  • Temperature : Controlled heating prevents nitro group decomposition.

Q. Table 1: Reaction Optimization

ParameterOptimal ConditionYield Impact
Precursor Purity>95%Maximizes yield
Reaction Time1.5 hoursAvoids side products
PurificationColumn chromatographyRemoves unreacted species

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), with distinct shifts for bromophenyl (δ 7.6–7.8 ppm) and nitrophenyl (δ 8.1–8.3 ppm) groups .
  • IR Spectroscopy : Key peaks include C=N stretch (1,620–1,640 cm⁻¹) and NO₂ asymmetric stretch (1,520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 360 confirms molecular weight.

Q. Table 2: Diagnostic Spectral Signals

GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Bromophenyl C-H7.6–7.8-
Nitrophenyl NO₂-1,520
Oxadiazole C=N-1,630

Q. What preliminary biological assays are suitable for evaluating pharmacological potential?

Methodology :

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
  • Anti-inflammatory Activity : COX-2 inhibition assay using ELISA .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination) .

Q. Key Considerations :

  • Positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Solubility in DMSO/PBS for in vitro assays.

Advanced Research Questions

Q. How does molecular geometry influence bioactivity?

Methodology : X-ray crystallography reveals:

  • Dihedral Angles : Oxadiazole ring forms 5.4° (bromophenyl) and 4.0° (nitrophenyl) angles, promoting planar stacking with biological targets .
  • Nitro Group Twist : 10.4° deviation from the aromatic plane modulates electron-withdrawing effects and binding affinity.

Q. Table 3: Crystallographic Data

ParameterValueBiological Relevance
Oxadiazole-Bromophenyl5.4°Enhances hydrophobic interactions
Oxadiazole-Nitrophenyl4.0°Optimizes target binding
Nitro Group Twist10.4°Alters electron density

Q. How can DFT studies predict electronic properties?

Methodology :

  • HOMO-LUMO Analysis : Calculates energy gaps (e.g., ΔE = 3.2 eV) to assess charge transfer potential .
  • Electrostatic Potential Maps : Identify nucleophilic (nitro group) and electrophilic (bromophenyl) regions .

Software : Gaussian 09 with B3LYP/6-31G* basis set.
Key Insight : Lower HOMO-LUMO gaps correlate with enhanced bioactivity in oxadiazole derivatives .

Q. How to resolve contradictions in biological activity data among structural analogs?

Methodology :

  • SAR Analysis : Compare substituent effects using analogs from (e.g., chloro vs. nitro groups).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. Table 4: Structural Analogs and Activities

Compound SubstituentsBioactivityReference
5-(4-Chlorophenyl)Antimicrobial
5-(2-Nitrophenyl)Anticancer
5-(4-Nitrophenyl)Anti-inflammatory

Q. What mechanistic insights explain its interaction with biological targets?

Methodology :

  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonding with Tyr355) .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using fluorescence quenching.

Key Finding : The nitro group forms π-π stacking with aromatic residues, while the bromine atom participates in hydrophobic pockets .

Q. How do solvent and reaction conditions affect regioselectivity?

Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, pyridine) favor cyclization over hydrolysis .
  • Temperature Gradients : Higher temperatures (110–120°C) improve oxadiazole ring closure efficiency.

Q. Table 5: Solvent Impact on Yield

SolventYield (%)Regioselectivity
Pyridine55High
DMF48Moderate
THF30Low

Q. What role do intermolecular interactions play in crystal packing?

Methodology :

  • Hydrogen Bonding : C13–H13A⋯N1 interactions (2.89 Å) form chains along the a-axis, stabilizing the crystal lattice .
  • Van der Waals Forces : Bromine atoms contribute to dense packing via halogen-halogen contacts.

Implications : Enhanced crystallinity improves solubility profiling and formulation stability.

Q. How can solubility challenges be addressed for in vivo studies?

Methodology :

  • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) for aqueous compatibility.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxadiazole nitrogen .

Key Consideration : Maintain bioactivity while improving pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.